molecular formula C11H21NO3 B14223687 1-Nitroundec-8-EN-2-OL CAS No. 830318-60-0

1-Nitroundec-8-EN-2-OL

Katalognummer: B14223687
CAS-Nummer: 830318-60-0
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: GYXOQBHDMIYPPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitroundec-8-EN-2-OL is an organic compound characterized by the presence of a nitro group and an alcohol group on an undecene backbone

Vorbereitungsmethoden

The synthesis of 1-Nitroundec-8-EN-2-OL typically involves the nitration of undec-8-en-2-ol. The reaction conditions often require the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the molecule. Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

1-Nitroundec-8-EN-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Wissenschaftliche Forschungsanwendungen

1-Nitroundec-8-EN-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Nitroundec-8-EN-2-OL involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The alcohol group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

1-Nitroundec-8-EN-2-OL can be compared with other nitroalkenes and nitroalcohols. Similar compounds include:

Eigenschaften

CAS-Nummer

830318-60-0

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

1-nitroundec-8-en-2-ol

InChI

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h3-4,11,13H,2,5-10H2,1H3

InChI-Schlüssel

GYXOQBHDMIYPPP-UHFFFAOYSA-N

Kanonische SMILES

CCC=CCCCCCC(C[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.